molecular formula C23H21ClN6O2 B2801448 8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919030-61-8

8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2801448
CAS No.: 919030-61-8
M. Wt: 448.91
InChI Key: ANRVXXCLAAWLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential antidepressant and anxiolytic activities. For instance, a study outlined the synthesis of derivatives with significant affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies identified certain derivatives as potential antidepressants, demonstrating greater potency in antianxiety effects than reference drugs such as diazepam (Zagórska et al., 2016).

Molecular Modeling and Pharmacological Evaluation

Further research involved molecular modeling to understand the binding modes of these compounds, suggesting that specific structural features might be critical for their therapeutic potential. Preliminary in vivo pharmacological evaluations of selected derivatives highlighted their promise as potential antidepressants and anxiolytics, with studies focusing on receptor affinity, selectivity, and the effects on animal models of affective disorders (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

Another area of application includes the exploration of imidazo[2,1-f]purine-2,4-dione derivatives as adenosine receptor antagonists. Compounds with additional fused rings on the xanthine nucleus, similar in structure to the compound of interest, have shown potent and selective antagonistic activity towards the A3 adenosine receptor subtype, indicating potential utility in targeting specific receptor-mediated pathways (Baraldi et al., 2005).

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-11-7-6-10-17(18)25)27(3)23(32)28(21(19)31)12-15-8-4-5-9-16(15)24/h4-11H,12,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVXXCLAAWLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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